trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid
Overview
Description
Trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Conformational Studies
Research on partially saturated heterocycles, including benzoxazines and benzoxazinones, involves the use of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid and its derivatives. These compounds are essential in the preparation and conformational study of such heterocycles, providing insights into their preferred conformers and stereochemistry, which is crucial for understanding their chemical behavior and potential applications in medicinal chemistry and materials science (Bernáth et al., 1985).
Organic Synthesis
In the realm of organic synthesis, this chemical serves as a key intermediate in the creation of new tetrahydroisoquinolinones. These compounds incorporate fragments of pharmacological interest, making them valuable for drug development and the study of biological activity. This application demonstrates the compound's versatility in synthesizing molecules with potential therapeutic uses (Kandinska et al., 2006).
Enzymatic Polymerization
The compound is also explored in the enzymatic ring-opening copolymerization processes, illustrating its utility in polymer science. Specifically, it's used in creating aliphatic polycarbonates with pendant carboxylic acid groups, showcasing its role in developing materials with functional properties for potential applications in biodegradable plastics, coatings, and biomedical devices (Al-Azemi et al., 2000).
Mechanism of Action
- Plasminogen is a precursor to plasmin, an enzyme responsible for breaking down fibrin clots. By inhibiting plasminogen activation, tranexamic acid helps maintain clot stability and prevents excessive bleeding .
- Consequently, fibrinolysis (the breakdown of fibrin clots) is inhibited, promoting clot stability and reducing bleeding .
- Downstream effects include reduced clot breakdown, improved hemostasis, and prevention of hemorrhagic episodes .
- Cellular effects include reduced bleeding, improved wound healing, and prevention of excessive blood loss .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Tranexamic acid is well-absorbed when taken orally. It has a relatively short half-life (about 2 hours) and distributes throughout the body. The liver metabolizes it, and the primary metabolite is trans-4-(aminomethyl)cyclohexanecarboxylic acid (AMCHA). Renal excretion plays a significant role in eliminating tranexamic acid. High bioavailability ensures effective therapeutic levels .
Result of Action
Action Environment
Properties
IUPAC Name |
(3S,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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